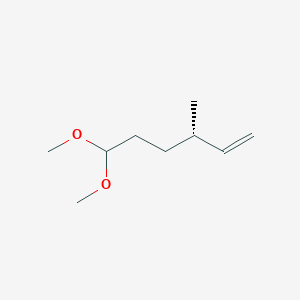![molecular formula C48H71N3O2 B12587406 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine CAS No. 583032-63-7](/img/structure/B12587406.png)
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a complex organic compound that features a pyrazole ring substituted with pyridine and phenyl groups The phenyl groups are further substituted with tetradecyloxy chains, making this compound highly lipophilic
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated ketones. The phenyl groups are then introduced via Suzuki coupling reactions, where tetradecyloxy-substituted phenylboronic acids react with the pyrazole intermediate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
作用機序
The mechanism by which 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects .
類似化合物との比較
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N-acetamides: These compounds also feature a pyrazole ring and have been studied for their energetic properties and potential as therapeutic agents.
N,N’-BIS (2- (TETRADECYLOXY)PHENYL)MALONAMIDE: Similar in structure due to the tetradecyloxyphenyl groups, but differs in the core structure and applications.
Uniqueness
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is unique due to its combination of a pyrazole ring with pyridine and highly lipophilic tetradecyloxyphenyl groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
特性
CAS番号 |
583032-63-7 |
|---|---|
分子式 |
C48H71N3O2 |
分子量 |
722.1 g/mol |
IUPAC名 |
2-[3,5-bis(4-tetradecoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3 |
InChIキー |
QZKWALIMRJVPNL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


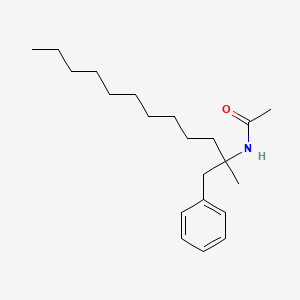
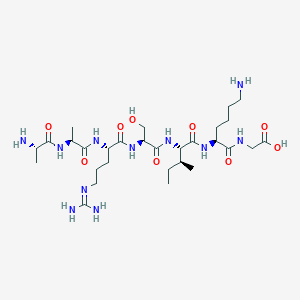
![Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587344.png)
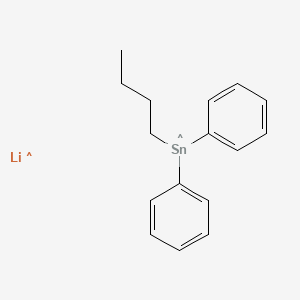
![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)
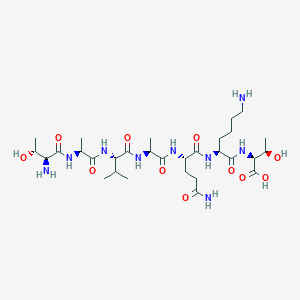
![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)

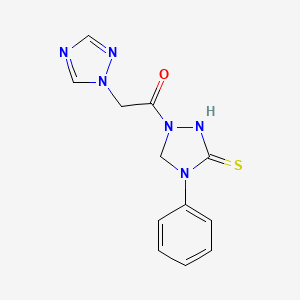
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
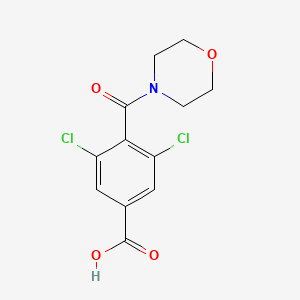
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
